![molecular formula C13H8FNOS B6300291 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol CAS No. 90481-42-8](/img/structure/B6300291.png)

2-(Benzo[d]thiazol-2-yl)-4-fluorophenol

概要

説明

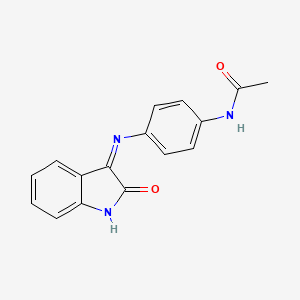

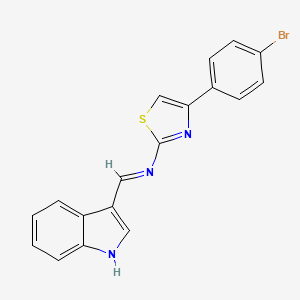

2-(Benzo[d]thiazol-2-yl)-4-fluorophenol is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . For instance, a polymer containing a benzothiazole moiety was synthesized via a palladium-catalyzed Heck coupling reaction .Molecular Structure Analysis

The thiazole ring in benzothiazoles is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit a variety of chemical reactions. For instance, the degree of charge transfer in these compounds gradually increases with an increase in solvent polarity .Physical And Chemical Properties Analysis

Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow liquid appearance with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Antioxidant Activity

Compounds containing the thiazole moiety, such as “2-(Benzo[d]thiazol-2-yl)-4-fluorophenol”, have been evaluated for their antioxidant activities . This is performed by adopting a DPPH radical assay .

Enzyme Inhibition

These compounds have also been investigated for their enzyme inhibitory potential against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) . This could have implications in the treatment of diseases like Alzheimer’s.

Antimicrobial Activity

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, which is an antimicrobial drug . This suggests potential antimicrobial applications for “2-(Benzo[d]thiazol-2-yl)-4-fluorophenol”.

Antiretroviral Activity

Ritonavir, an antiretroviral drug, contains a thiazole ring . This indicates that “2-(Benzo[d]thiazol-2-yl)-4-fluorophenol” could potentially be used in antiretroviral therapy.

Antifungal Activity

Thiazole derivatives have been screened for their antifungal activity . This suggests that “2-(Benzo[d]thiazol-2-yl)-4-fluorophenol” could have potential applications in antifungal treatments.

Anticancer Activity

Thiazoles are also found in antineoplastic drugs like tiazofurin . Additionally, modification of thiazole-based compounds at different positions has been shown to generate new molecules with potent antitumor activities . This suggests that “2-(Benzo[d]thiazol-2-yl)-4-fluorophenol” could have potential applications in cancer treatment.

Industrial Applications

Thiazoles have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . This suggests that “2-(Benzo[d]thiazol-2-yl)-4-fluorophenol” could have potential industrial applications.

Fluorescent Probes

2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities . They are used in bacterial detection and as fluorescent probes for analyte detection . This suggests that “2-(Benzo[d]thiazol-2-yl)-4-fluorophenol” could be used in similar applications.

作用機序

Target of Action

The compound “2-(Benzo[d]thiazol-2-yl)-4-fluorophenol” is a derivative of benzothiazole, which has been found to have diverse biological activities . Benzothiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The compound has shown good inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 value of 11.17 µM .

Mode of Action

For instance, they can inhibit the activity of enzymes, such as PTP1B , which plays a crucial role in insulin signaling and thus, could be a potential target for the treatment of type 2 diabetes and obesity.

Biochemical Pathways

For instance, they can inhibit the activity of enzymes involved in the insulin signaling pathway .

Result of Action

Benzothiazole derivatives have been reported to exhibit cytotoxicity against various human tumor cell lines . They can also induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of “2-(Benzo[d]thiazol-2-yl)-4-fluorophenol” can be influenced by various environmental factors. For instance, the compound exhibits strong fluorescence properties due to the Excited-State Intramolecular Proton Transfer (ESIPT) characteristic. In solution and solid thin films, the compound shows green emission. After coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Safety and Hazards

While specific safety and hazard information for 2-(Benzo[d]thiazol-2-yl)-4-fluorophenol is not available in the search results, it’s important to handle all chemical compounds with care. For instance, one should avoid all personal contact, including inhalation, and use protective clothing when risk of exposure occurs .

将来の方向性

Benzothiazole derivatives have been the focus of many recent synthetic developments due to their wide range of applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry . Future research may continue to explore the design and development of new benzothiazole derivatives, their synthesis methods, and their potential applications in various fields .

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-fluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYVTAFRNPDKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-yl)-4-fluorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

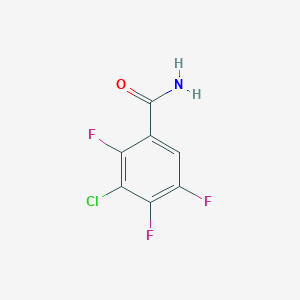

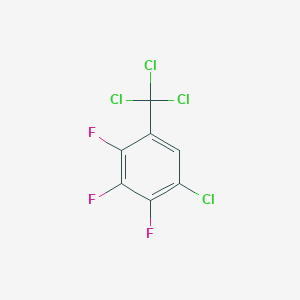

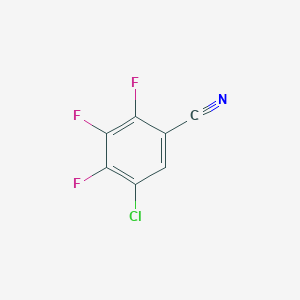

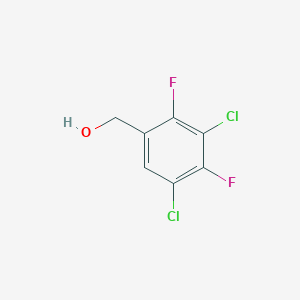

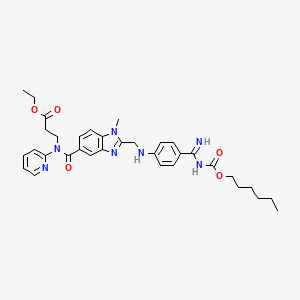

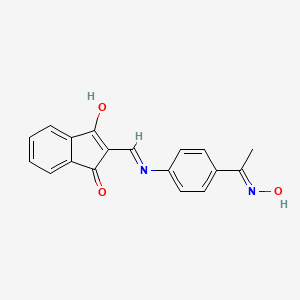

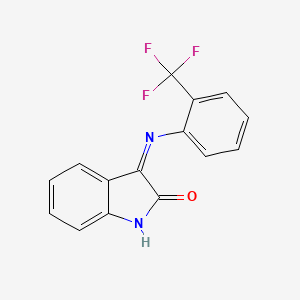

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)

![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)